6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a fluorine atom at the 6th position, an isopropyl group at the 1st position, and a dihydro-1,3-benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzodiazole core.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Its stability and reactivity profile make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound can modulate receptor activity, leading to altered neurotransmission. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropyl group influences its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the fluorine atom, resulting in different electronic properties and biological activity.
6-chloro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: The chlorine atom provides different reactivity and pharmacological profiles compared to the fluorine analog.
6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The methyl group instead of the isopropyl group alters the compound’s steric and electronic characteristics.
Uniqueness
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the fluorine atom and the isopropyl group, which together enhance its binding affinity, selectivity, and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPRAYWLYMDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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